molecular formula C18H16BrN3O3S B5200701 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide

4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide

Katalognummer B5200701
Molekulargewicht: 434.3 g/mol
InChI-Schlüssel: YTVIPLWVKAOKKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide, also known as ATB-346, is a novel anti-inflammatory drug candidate that has been developed to address the limitations of current non-steroidal anti-inflammatory drugs (NSAIDs). ATB-346 is a prodrug that is designed to selectively target inflamed tissues, while minimizing systemic exposure and reducing the risk of adverse effects.

Wirkmechanismus

4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide is a prodrug that is designed to selectively release its active metabolite, H2S-ATB, in inflamed tissues. H2S-ATB is a hydrogen sulfide-releasing derivative of 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide that has been shown to have potent anti-inflammatory and cytoprotective effects. H2S-ATB selectively inhibits the activity of COX-2, while sparing the activity of COX-1, which is involved in the production of cytoprotective prostaglandins. H2S-ATB also activates the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant and detoxification responses.
Biochemical and Physiological Effects:
4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide has been shown to have potent anti-inflammatory and analgesic effects in preclinical models of inflammation and pain. 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide selectively inhibits the activity of COX-2, which is involved in the production of inflammatory prostaglandins. 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide also reduces the expression of pro-inflammatory cytokines and chemokines in inflamed tissues. In addition, 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide has been shown to have cytoprotective effects, including the activation of the Nrf2/ARE pathway and the reduction of oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide has several advantages over current NSAIDs, including its selective inhibition of COX-2, its cytoprotective effects, and its reduced risk of adverse effects. However, 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide also has some limitations for lab experiments, including its relatively short half-life and the need for specialized equipment to measure H2S-ATB levels in vivo.

Zukünftige Richtungen

There are several future directions for the development of 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide. One direction is the optimization of the prodrug design to improve the pharmacokinetic and pharmacodynamic properties of the drug. Another direction is the investigation of the potential therapeutic applications of 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide in other inflammatory and pain conditions. Finally, the development of novel H2S-releasing compounds may provide new opportunities for the treatment of inflammatory and pain disorders.

Synthesemethoden

4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide is synthesized by a multi-step process that involves the reaction of 4-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-acetylaminothiophene-2-carboxylic acid to produce the intermediate compound, which is subsequently coupled with 4-aminophenyl-2-thiourea to form 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide. The final product is obtained by hydrobromic acid salt formation.

Wissenschaftliche Forschungsanwendungen

4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide has been extensively studied in preclinical models of inflammation and pain. In vitro studies have shown that 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide selectively inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in vitro. In vivo studies have demonstrated that 4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide exhibits potent anti-inflammatory and analgesic effects in animal models of acute and chronic inflammation.

Eigenschaften

IUPAC Name

4-[[4-(3-acetamidophenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S.BrH/c1-11(22)19-15-4-2-3-13(9-15)16-10-25-18(21-16)20-14-7-5-12(6-8-14)17(23)24;/h2-10H,1H3,(H,19,22)(H,20,21)(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVIPLWVKAOKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.